molecular formula C28H29N5O4 B2650725 5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021124-01-5

5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2650725
CAS No.: 1021124-01-5
M. Wt: 499.571
InChI Key: ZUVFKSZBFSWHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O4 and its molecular weight is 499.571. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Neurological Studies

The chemical compound 5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, due to its complex structure, is indicative of potential specificity towards neurological receptors, akin to other compounds with detailed molecular configurations. Research on similar structures has shown applications in neuropharmacology, particularly in receptor binding studies. For instance, studies have focused on the 5-HT1A receptor, where compounds like WAY-100635 have been used in PET scans to delineate receptors in the human brain, suggesting a role in investigating neurological disorders and potential therapeutic uses (Pike et al., 1996). Such research underlines the importance of these compounds in enhancing our understanding of receptor distribution and function, potentially guiding the development of targeted therapies for conditions like depression, anxiety, and schizophrenia.

Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics is crucial in the development of new pharmaceuticals. Understanding how a drug is metabolized and excreted by the human body can inform dosage guidelines and identify potential metabolites that may contribute to the drug's efficacy or toxicity. For example, research into the metabolism of compounds such as BMS-690514 has provided insights into the metabolic pathways involved in processing drugs targeting epidermal growth factor receptors and vascular endothelial growth factor receptors, with significant implications for the treatment of non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010). Such studies highlight the potential for compounds with intricate structures, including this compound, to be explored for their pharmacokinetic profiles, contributing to the development of new drugs with optimized absorption, distribution, metabolism, and excretion characteristics.

Psychopharmacological Research

Compounds with specific affinities for neurological receptors, such as the 5-HT1A receptor, play a crucial role in psychopharmacological research. They serve as tools for understanding the neurobiological underpinnings of psychiatric disorders and for developing novel therapeutic agents. Studies utilizing compounds like WAY-100635 in PET imaging have advanced our understanding of receptor dynamics in living human brains, offering insights into the potential mechanisms of action for psychiatric drugs (Osman et al., 1996). This research is instrumental in identifying new treatment avenues for disorders such as anxiety, depression, and schizophrenia, underscoring the value of detailed molecular investigations into receptor-binding properties and functional outcomes.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-37-17-16-30-19-23(26-24(20-30)28(36)33(29-26)22-10-6-3-7-11-22)27(35)32-14-12-31(13-15-32)25(34)18-21-8-4-2-5-9-21/h2-11,19-20H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVFKSZBFSWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.